molecular formula C8H15NO5 B13417475 Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)

Cat. No.: B13417475
M. Wt: 205.21 g/mol
InChI Key: NRYLENBEAWHHMU-RXMQYKEDSA-N
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Description

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI) is a chiral carboxylic acid derivative characterized by a tert-butoxycarbonyl (BOC)-protected aminooxy group at the 2nd carbon of the propanoic acid backbone. The BOC group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group for amines, enhancing stability during synthetic processes . The (R)-configuration at the chiral center introduces stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantiomeric purity impacts biological activity. The compound’s molecular formula is C₈H₁₅NO₅, with a molecular weight of 205.21 g/mol .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

InChI

InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

NRYLENBEAWHHMU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)O)ONC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically synthesized starting from a suitably protected aminooxy precursor or from aminooxyacetic acid derivatives, followed by Boc-protection and coupling to the propanoic acid moiety.

Key steps include:

  • Step 1: Formation of the aminooxy intermediate
    Introduction of the aminooxy (-ONH2) group is commonly achieved by converting a hydroxylamine derivative into its protected form. This is often done by reacting hydroxylamine with tert-butyl chloroformate to form the Boc-protected aminooxy intermediate.

  • Step 2: Coupling with propanoic acid
    The Boc-protected aminooxy intermediate is then coupled with propanoic acid or its activated derivatives (e.g., acid chlorides or esters) under mild conditions to form the target compound.

  • Step 3: Purification
    The resulting compound is purified typically by chromatographic techniques or recrystallization, ensuring >99% purity as required for research and pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), DMF, or THF Choice depends on solubility and reactivity
Temperature 0 °C to room temperature Low temperatures favor stereochemical retention
pH Neutral to slightly basic Avoids decomposition of Boc group
Reaction Time Several hours (2-24 h) Monitored by TLC or HPLC
Catalysts/Additives Base such as triethylamine (TEA) Facilitates Boc protection and coupling

Representative Synthetic Scheme

$$
\text{NH}2OH + (CH3)_3COCOCl \xrightarrow[\text{TEA}]{0^\circ C \to RT} \text{Boc-NHOH}
$$

$$
\text{Boc-NHOH} + \text{Propanoic acid (activated)} \xrightarrow[\text{TEA}]{RT} \text{Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-}
$$

Analytical Data Supporting Preparation

Purity and Identity Confirmation

  • NMR Spectroscopy:
    ^13C NMR spectra confirm the presence of characteristic carbonyl carbons for the Boc group and the carboxylic acid, as well as the propanoic acid backbone carbons.

  • Mass Spectrometry:
    Molecular ion peak at m/z 205.21 confirms molecular weight.

  • Chromatography (HPLC):
    Purity typically >99% after purification.

Physical Data

Property Value
Appearance Clear liquid
Assay (Purity) 99.0%
Storage Cool, dry, well-ventilated place
Stability Stable under inert atmosphere, protected from moisture

Research Findings and Applications

  • The Boc-protected aminooxy group in this compound allows for selective conjugation reactions, such as oxime ligation with aldehydes and ketones, which is valuable in bioconjugation and drug design.

  • The stereochemical configuration (R) is preserved throughout synthesis by controlling reaction conditions, which is crucial for biological activity.

  • The compound serves as a key intermediate in the synthesis of more complex peptides and amino acid derivatives with potential pharmaceutical applications.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Boc protection of hydroxylamine Hydroxylamine + tert-butyl chloroformate, TEA, 0 °C to RT Boc-NHOH intermediate
Coupling with propanoic acid Activated propanoic acid derivative, TEA, RT Target compound formation
Purification Chromatography or recrystallization >99% pure product

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .

Scientific Research Applications

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

2.1.1 3-[[[(1,1-Dimethylethoxy)Carbonyl]Amino]Oxy]Propanoic Acid
  • Structure : The substituent is on the 3rd carbon instead of the 2nd.
  • Molecular Formula: C₈H₁₅NO₅ (identical to the target compound).
  • Key Differences: Positional isomerism alters steric and electronic effects. The 3-substituted isomer may exhibit different solubility and reactivity due to the proximity of the carboxylic acid group to the BOC-protected aminooxy moiety. This impacts its ability to participate in intramolecular interactions or hydrogen bonding .
2.1.2 Propanoic Acid, 3-[2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]Ethoxy]-
  • Structure: Features an ethoxy spacer between the BOC-amino group and the propanoic acid.
  • Molecular Formula: C₁₀H₁₉NO₅.
  • Key Differences : The ethoxy linker increases molecular flexibility and hydrophobicity. This could reduce acidity of the carboxylic acid (compared to the target compound) due to decreased electron-withdrawing effects. Such structural modifications are often employed to modulate pharmacokinetic properties like membrane permeability .

Functional Group Modifications

2.2.1 Propanoic Acid, 3-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-Hydroxy-, Methyl Ester
  • Structure : Contains a hydroxyl group on the 2nd carbon and a methyl ester instead of a carboxylic acid.
  • Molecular Formula: C₉H₁₇NO₅.
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. The methyl ester reduces acidity, making the compound more lipophilic. These changes are relevant in prodrug design, where ester groups improve bioavailability .
2.2.2 2-((tert-Butoxycarbonyl)Amino)-3-Cyanopropanoic Acid
  • Structure: Substituted with a cyano group on the 3rd carbon.
  • Molecular Formula : C₉H₁₄N₂O₄.
  • Key Differences: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the target compound. This enhances reactivity in nucleophilic acyl substitution reactions, making it useful in peptide synthesis .

Stereochemical and Electronic Variants

2.3.1 Propanoic Acid, 3-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-2-Fluoro-, (2S)-(9CI)
  • Structure : Contains a fluoro substituent on the 2nd carbon.
  • Molecular Formula: C₈H₁₄FNO₄.
  • The (2S)-configuration introduces enantiomeric divergence, which may lead to distinct biological activities compared to the (R)-configured target compound .
2.3.2 Propanoic Acid, 2-Methoxy-, 4-Nitrophenyl Ester, (R)-
  • Structure : Methoxy group on the 2nd carbon and a 4-nitrophenyl ester.
  • Molecular Formula: C₁₀H₁₁NO₅.
  • Key Differences: The 4-nitrophenyl ester is a classic activating group for carboxylic acids, facilitating aminolysis or hydrolysis. The methoxy group donates electron density, reducing carboxylic acid acidity. This structure is common in prodrugs or enzyme substrates .

Comparative Data Table

Compound Name Molecular Formula Substituent Position Functional Groups Notable Properties
Target: (R)-2-[[(BOC)Amino]Oxy]Propanoic Acid C₈H₁₅NO₅ 2nd carbon BOC-aminooxy, carboxylic acid Chiral, moderate acidity, BOC protection
3-[[(BOC)Amino]Oxy]Propanoic Acid C₈H₁₅NO₅ 3rd carbon BOC-aminooxy, carboxylic acid Positional isomer, altered steric effects
3-[2-[[(BOC)Amino]Ethoxy]Propanoic Acid C₁₀H₁₉NO₅ 3rd carbon Ethoxy-BOC-amino, carboxylic acid Increased hydrophobicity, flexible spacer
3-[[(BOC)Amino]-2-Hydroxypropanoic Acid Methyl Ester C₉H₁₇NO₅ 3rd carbon BOC-amino, hydroxyl, methyl ester Enhanced solubility, prodrug potential
2-((BOC)Amino)-3-Cyanopropanoic Acid C₉H₁₄N₂O₄ 2nd carbon BOC-amino, cyano, carboxylic acid High acidity, peptide synthesis utility
3-[[(BOC)Amino]-2-Fluoropropanoic Acid (2S) C₈H₁₄FNO₄ 3rd carbon BOC-amino, fluoro, carboxylic acid Metabolic stability, enantiomeric specificity

Biological Activity

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI), also known by its CAS number 42989-96-8, is a compound that exhibits significant biological activity. This article explores its biological properties, synthesizing methods, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₅
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 42989-96-8

The compound features a propanoic acid backbone with a dimethylethoxycarbonyl group attached to an aminooxy functional group, which contributes to its unique biological properties.

The biological activity of propanoic acid derivatives may be attributed to their ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for pathogen survival. The presence of the aminooxy group can facilitate the formation of reactive intermediates that may enhance their antimicrobial effects.

Case Studies

  • Antifungal Activity :
    • A study demonstrated that similar compounds showed excellent antifungal activity against C. albicans, with minimal inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL . This suggests that propanoic acid derivatives could be promising candidates for antifungal drug development.
  • Antibacterial Activity :
    • In vitro tests on related compounds revealed effective antibacterial properties against Gram-positive bacteria such as S. aureus and S. epidermidis. Compounds exhibited varying MIC values, indicating a spectrum of activity that could potentially extend to propanoic acid derivatives .

Comparative Biological Activity Table

Compound NameAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
Compound A6251250 (S. aureus)
Compound B5001000 (S. epidermidis)
Propanoic Acid DerivativeTBDTBD

Note: TBD indicates that specific data for propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]- (R)-(9CI) is not yet available.

Synthesis Methods

The synthesis of propanoic acid derivatives typically involves multi-step organic reactions, including the use of protecting groups and coupling reactions. The methods often yield high purity and enantiomeric excess, which are critical for evaluating biological activity.

Q & A

Q. Q1: What are the recommended synthetic routes for (R)-configured 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]propanoic acid, and how can chiral purity be ensured?

Methodological Answer: The synthesis typically involves:

Chiral Precursor Selection : Start with (R)-2-hydroxypropanoic acid to retain stereochemistry.

Aminooxy Group Introduction : React with hydroxylamine derivatives under anhydrous conditions (e.g., THF, 0°C) to minimize racemization .

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the aminooxy group .

Purification : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98%) .

Q. Q2: How can conflicting NMR data for the tert-butoxycarbonyl (Boc) group in this compound be resolved?

Methodological Answer: Discrepancies in Boc group signals (e.g., δ 1.4 ppm vs. 1.3 ppm for tert-butyl protons) may arise from:

  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; Boc protons deshield in polar solvents .
  • Dynamic Rotamerism : Variable-temperature NMR (VT-NMR) at −40°C resolves splitting due to hindered rotation .
  • Cross-Validation : Use HSQC and HMBC to assign overlapping signals, particularly near δ 3.8–4.2 ppm (oxyamine protons) .

Stability & Reactivity

Q. Q3: Under what conditions does the aminooxy group undergo hydrolysis, and how can this be mitigated during storage?

Methodological Answer: The aminooxy group is prone to hydrolysis in:

  • Aqueous Media : Degrades rapidly at pH < 3 or > 7.
  • Mitigation Strategies :
    • Store at −20°C in anhydrous acetonitrile or DMF.
    • Add stabilizers (e.g., 1% w/v BHT) to inhibit radical-mediated oxidation .
      Accelerated Stability Data :
ConditionDegradation (7 days)
pH 2, 25°C95% loss
pH 7, 4°C5% loss

Stereochemical Integrity

Q. Q4: What experimental evidence confirms the retention of (R)-configuration during coupling reactions?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis of the Boc-protected intermediate confirms absolute configuration .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–240 nm with (R)- and (S)-standards .
  • Prochiral Probes : React with L-cysteine; diastereomer formation analyzed via LC-MS distinguishes configurations .

Data Contradiction Analysis

Q. Q5: How to address discrepancies in reported pKa values for the carboxylic acid moiety (range: 2.8–3.5)?

Methodological Answer: Variations arise from:

  • Measurement Techniques : Potentiometric titration (aqueous) vs. DFT calculations (gas phase).
  • Solvent Systems : Use a unified method (e.g., Sirius T3 instrument with DMSO/water 20:80) for consistency .
  • Counterion Effects : Compare sodium vs. free acid forms; Na⁺ lowers apparent pKa by 0.3 units .

Advanced Applications

Q. Q6: How can this compound serve as a chiral building block in peptide mimetics?

Methodological Answer:

  • Peptide Coupling : Use EDC/HOBt to conjugate the carboxylic acid to N-terminal amines, retaining stereochemistry .
  • Orthogonal Deprotection : TFA cleaves the Boc group selectively without racemization (2 h, 0°C) .
  • Case Study : Incorporated into oxyamine-linked glycopeptides for SPR binding studies (KD: 12 nM vs. 35 nM for (S)-form) .

Safety & Handling

Q. Q7: What occupational health protocols are recommended for handling this compound?

Methodological Answer:

  • Exposure Limits : Follow OSHA PEL guidelines for propanoic acid derivatives (TWA: 10 mg/m³) .
  • PPE : Nitrile gloves, N95 respirator, and fume hood with >100 ft/min face velocity .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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